molecular formula C42H40N6O4 B161596 Ditryptophenaline CAS No. 64947-43-9

Ditryptophenaline

Cat. No.: B161596
CAS No.: 64947-43-9
M. Wt: 692.8 g/mol
InChI Key: IQIGYVQQRKFGLN-HSYVCWSSSA-N
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Chemical Reactions Analysis

Types of Reactions: Ditryptophenaline undergoes various chemical reactions, including oxidation, reduction, and substitution. The extensive involvement of oxidation reactions catalyzed by oxidoreductases, such as cytochrome P450s, is particularly notable during its biosynthesis .

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes are commonly used to catalyze oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: Ditryptophenaline is unique due to its dimeric diketopiperazine structure, which is not commonly found in other alkaloids.

Biological Activity

Ditryptophenaline is a dimeric diketopiperazine alkaloid primarily isolated from various strains of Aspergillus flavus, as well as marine-derived fungi. Its structure consists of two tryptophan residues linked via a unique pyrroloindoline core, which contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

This compound is characterized by its complex structure, which includes a tetracyclic ring system formed through the dimerization of two tryptophan units. The biosynthesis of this compound involves nonribosomal peptide synthetases (NRPSs) and cytochrome P450 enzymes, which facilitate the formation of the diketopiperazine scaffold and subsequent modifications leading to its final structure .

Pharmacological Effects

This compound exhibits significant pharmacological properties, particularly as an antagonist of neurokinin receptors. Notably, it has shown potent effects against the neurokinin-1 (NK-1) receptor, which is involved in pain transmission and inflammatory responses. Structure-activity relationship (SAR) studies indicate that both the indoline and phenyl moieties are critical for binding to the NK-1 receptor .

  • NK-1 Receptor Antagonism : this compound has been identified as a functional antagonist at the NK-1 receptor, which is implicated in various physiological processes including pain perception and stress responses .
  • Neurokinin-2 Receptor Activity : The compound also demonstrates equipotent activity against the neurokinin-2 (NK-2) receptor, suggesting broader implications in neuropharmacology .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further investigation in anti-infective therapies. The compound's mechanism appears to involve disruption of bacterial transcriptional regulation via inhibition of CsrA, a key global regulator .

Study 1: Antimicrobial Efficacy

In vitro assays demonstrated that this compound effectively inhibited several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

This study suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Study 2: Neurokinin Receptor Interaction

A comparative analysis of this compound and its analogs revealed that modifications in the structural configuration significantly influenced receptor binding affinity. For instance, analogs with altered stereochemistry showed reduced affinity for NK-1 receptors, underscoring the importance of structural integrity for biological activity.

CompoundNK-1 Binding Affinity (IC50 µM)
This compound0.5
WIN 64821 (analog)1.2
Modified Analog A3.5

This data emphasizes the potential for designing targeted therapeutics based on the structural features of this compound .

Properties

IUPAC Name

(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40N6O4/c1-45-31(21-25-13-5-3-6-14-25)37(51)47-33(35(45)49)23-41(27-17-9-11-19-29(27)43-39(41)47)42-24-34-36(50)46(2)32(22-26-15-7-4-8-16-26)38(52)48(34)40(42)44-30-20-12-10-18-28(30)42/h3-20,31-34,39-40,43-44H,21-24H2,1-2H3/t31-,32-,33-,34-,39-,40-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGYVQQRKFGLN-HSYVCWSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64947-43-9
Record name (-)-Ditryptophenaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064947439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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